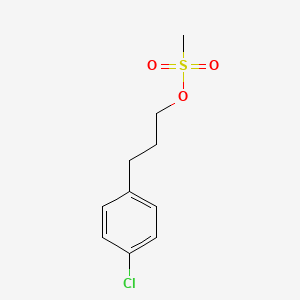

3-(4-Chlorophenyl)propyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

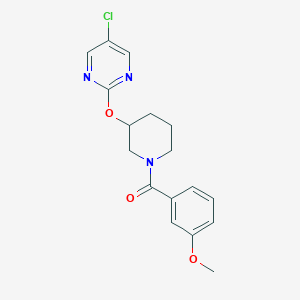

“3-(4-Chlorophenyl)propyl methanesulfonate” is a chemical compound with the molecular formula C10H13ClO3S . It belongs to the family of organosulfates. It is a colorless liquid that is slightly soluble in water.

Synthesis Analysis

This compound can be synthesized through the reaction between 4-chlorophenylpropanol and methanesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.Molecular Structure Analysis

The molecular structure of “this compound” consists of a methanesulfonate group attached to a propyl group, which is further attached to a 4-chlorophenyl group . The average mass of the molecule is 248.726 Da .Chemical Reactions Analysis

As an organosulfate, “this compound” can act as a sulfonating agent for various organic compounds, including alcohols, amines, and phenols.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 401.5±28.0 °C at 760 mmHg, and a flash point of 196.6±24.0 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Methanesulfonates : The methanesulfonic acid catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones results in the production of methanesulfonates, demonstrating a potential application in chemical synthesis (Upadhyaya et al., 1997).

Antifungal Agents Synthesis : Methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol are developed for the treatment and prevention of systemic fungal infections, indicating its relevance in pharmaceutical chemistry (PestiJaan et al., 1998).

Environmental and Biological Studies

Microbial Metabolism of Methanesulfonic Acid : Methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, is utilized by various aerobic bacteria as a source of sulfur and carbon for growth, shedding light on its environmental significance (Kelly & Murrell, 1999).

Environmental Movement in Plants : The movement of 2,4-dichlorophenyl methanesulfonate in plant roots was investigated, showing its absorption and distribution within plant systems. This highlights its potential environmental impact and use in agricultural research (Rader et al., 1970).

Catalytic and Material Science Applications

Catalytic Activities : Studies on sulfonic acid functionalized mesoporous SBA-15 for one-pot synthesis of various compounds reveal the catalytic potential of methanesulfonate derivatives in organic synthesis (Naik et al., 2010).

Electrochemical Studies : Research on the electrochemical behavior of the Ce3+/4+ redox couple in methanesulfonic acid medium highlights its application in electrochemistry, particularly in redox flow batteries (Nikiforidis et al., 2014).

Synthesis of Novel Compounds : The synthesis of diethyltin(methoxy)methanesulfonate and its use in creating three-dimensional self-assemblies demonstrate the application of methanesulfonates in materials science (Shankar et al., 2011).

Wirkmechanismus

The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)propyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPANKSZVBOAPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one](/img/structure/B2402790.png)

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)

![[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine](/img/structure/B2402795.png)

![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)